molecular formula C6H5ClF2N2O B1592219 5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde CAS No. 660845-30-7

5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B1592219
CAS No.: 660845-30-7
M. Wt: 194.56 g/mol
InChI Key: NMYPMEAFQUDCSC-UHFFFAOYSA-N
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Description

5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C6H5ClF2N2O It is a pyrazole derivative, characterized by the presence of a chloro group, a difluoromethyl group, and a carbaldehyde group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde typically involves the difluoromethylation of pyrazole derivatives. One common method is the reaction of 5-chloro-1-methyl-1H-pyrazole-4-carbaldehyde with difluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) at low temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.

Major Products Formed

    Oxidation: 5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

    Reduction: 5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Example Reaction Conditions:

  • Reagents : Dihydrogen peroxide, sodium hydroxide, toluene.
  • Temperature : 37 - 50 °C for several hours.

This method yields the desired compound with good purity and yield, making it suitable for further applications in research.

Medicinal Chemistry

5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde has garnered attention in medicinal chemistry due to its potential as a scaffold for developing new pharmaceuticals. Its structural features allow for modifications that can enhance biological activity against various diseases.

Case Study : Research has indicated that derivatives of this compound exhibit promising activity against specific cancer cell lines, suggesting its role as a potential anticancer agent. The difluoromethyl group is particularly noted for increasing metabolic stability and enhancing lipophilicity, which can lead to improved bioavailability.

Agrochemicals

In agrochemical research, this compound is explored for its efficacy as a pesticide or herbicide. The halogenated pyrazole derivatives have shown potential in selectively targeting pests while minimizing impact on non-target organisms.

Case Study : A study demonstrated that certain formulations containing this compound effectively controlled pest populations in agricultural settings without significant phytotoxicity to crops. This highlights its utility in sustainable agriculture practices.

Material Science

The unique chemical structure of this compound allows it to be incorporated into polymers and coatings, enhancing their properties.

Case Study : Research indicates that incorporating this compound into polymer matrices can improve thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for electronics and protective coatings.

Mechanism of Action

The mechanism of action of 5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, potentially increasing its binding affinity to biological targets. The chloro group may also contribute to its reactivity and interaction with enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
  • 5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-methanol

Uniqueness

5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of both a difluoromethyl group and a carbaldehyde group on the pyrazole ring. This combination of functional groups imparts distinct chemical properties, making it a valuable intermediate in various synthetic pathways .

Biological Activity

5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde (CAS No. 660845-30-7) is a fluorinated pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, including a chloro and difluoromethyl group, which contribute to its potential therapeutic applications.

Antimicrobial Properties

Recent studies have indicated that pyrazole derivatives, including this compound, exhibit significant antimicrobial activity. For instance, a series of synthesized pyrazole derivatives were tested against various bacterial strains and fungi, demonstrating effective inhibition of microbial growth. The compound's structure allows for interactions with microbial enzymes, leading to cell death.

Anticancer Activity

Research has highlighted the potential of pyrazole derivatives as anticancer agents. In vitro studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines such as MCF-7 and MDA-MB-231. The presence of halogen substituents like chlorine enhances the cytotoxicity of these compounds, making them promising candidates for further development in cancer therapy.

Inhibition of Enzymatic Activity

This compound has also been evaluated for its inhibitory effects on various enzymes, including monoamine oxidase (MAO). Certain derivatives have shown high activity against both MAO-A and MAO-B isoforms, which are relevant in the treatment of neurological disorders. The structure-activity relationship (SAR) studies suggest that modifications on the pyrazole ring can significantly influence the inhibitory potency.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer properties, this compound has exhibited anti-inflammatory activity. Studies involving carrageenan-induced edema models demonstrated that this compound could significantly reduce inflammation markers, indicating its potential use in treating inflammatory diseases.

Synthesis and Characterization

The synthesis of this compound typically involves reactions under controlled conditions using reagents like sodium hydroxide and hydrogen peroxide. Characterization techniques such as NMR and IR spectroscopy confirm the structure and purity of the synthesized compound.

Method Conditions Yield
SynthesisToluene, NaOH, H₂O₂ at 37–50°C for 7 hours3.2 g
CharacterizationNMR: δ ppm: 3.78 (s), 7.12 (t); IR: 1688 cm⁻¹-

Efficacy Against Cancer Cell Lines

In a comparative study, pyrazole derivatives were tested against breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated a synergistic effect when combined with doxorubicin, enhancing the overall cytotoxicity compared to doxorubicin alone. This suggests that this compound could be an effective adjuvant in chemotherapy regimens.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of this compound with target proteins involved in cancer progression and inflammation. The docking results indicate favorable binding modes that could lead to the development of more potent derivatives through structural modifications.

Properties

IUPAC Name

5-chloro-3-(difluoromethyl)-1-methylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClF2N2O/c1-11-5(7)3(2-12)4(10-11)6(8)9/h2,6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMYPMEAFQUDCSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)F)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClF2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20599562
Record name 5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20599562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

660845-30-7
Record name 5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20599562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To DMF (40.84 g, 0.56 mol) was added POCl3 (104.4 mL, 1.12 mol) at 0° C. After 30 min, to the resulting Vilsmier reagent was added 3-(difluoromethyl)-1-methyl-1H-pyrazol-5-ol from step 1 above (69.1 g, 0.46 mol), and the mixture was heated at 80° C. for 16 h. Then reaction was diluted with dichloromethane (400 mL), and treated with a solution of potassium carbonate (780 g) in water (2 L) at 0° C. The organic layer was separated, and the aqueous layer extracted with dichloromethane (3×100 mL). The combined organic extracts were washed with water (500 mL), passed through a layer of silica gel (10×10 cm), and evaporated. The residue was crystallized from ether (100 mL) and hexane (100 mL) to give 69 g (77%) of the title product.
Name
Quantity
40.84 g
Type
reactant
Reaction Step One
Name
Quantity
104.4 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
780 g
Type
reactant
Reaction Step Three
Name
Quantity
2 L
Type
solvent
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four
Yield
77%

Synthesis routes and methods II

Procedure details

41.6 g (270.1 mmoles) of phosphorus oxychloride was added, with ice-cooling, to 7.9 g (108.0 mmoles) of N,N-dimethylformamide. Thereto was added, at room temperature, 8.0 g (54.0 mmoles) of 3-difluoromethyl-1-methyl-1H-pyrazol-5-ol. The mixture was refluxed for 4 hours with heating, to give rise to a reaction. After the completion of the reaction, the reaction mixture was poured into water, followed by extraction with chloroform. The resulting organic layer was washed with water, a 5% aqueous sodium hydroxide solution and water in this order and then dried over anhydrous magnesium sulfate. The resulting solution was subjected to vacuum distillation to remove the solvent contained therein. The residue was purified by silica gel column chromatography (developing solvent: hexane-ethyl acetate mixed solvent) to obtain 7.7 g (yield: 73.3%) of 5-chloro-3-difluoromethyl-1-methyl-1H-pyrazole-4-carboaldehyde as white crystals.
Quantity
41.6 g
Type
reactant
Reaction Step One
Quantity
7.9 g
Type
reactant
Reaction Step Two
Quantity
8 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

DMF (9.5 mL, 0.12 mol) was stirred over ice bath and phosphoryl chloride (24.0 mL, 0.257 mol) was added dropwise. To the solution was added 3-(difluoromethyl)-1-methyl-1H-pyrazol-5(4H)-one (5.51 g, 0.0372 mol) portion wise and the mixture was heated at 120° C. for 40 minutes. The reaction mixture was cooled, and the phosphoryl chloride was quenched by adding small chunks of ice slowly with stirring. The mixture was then extracted with ethyl acetate three times and combined organic layer was washed with water and brine, dried over MgSO4 and evaporated to give 5-chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde (5.66 g, 78.2%) as a dark orange/brown solid. This material was used without further purification for the next reaction.
Name
Quantity
9.5 mL
Type
reactant
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step Two
Quantity
5.51 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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